Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

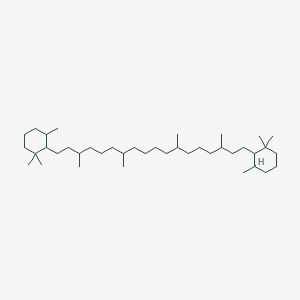

Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- is a plant pigment that belongs to a class of tetraterpenes called carotenoids. These tetraterpenes are known for their yellow, orange, and red colors, which are beneficial to their host species, typically plants and algae . Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- is a degradation product of carotene and serves as an important biomarker due to its long degradation time .

Méthodes De Préparation

Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- can be synthesized through various chemical reactions. One common method involves the use of Wittig reactions or Grignard compounds to obtain carotenoids . Industrial production methods often involve the chemical synthesis of carotenoids, including carotane, through selective condensation reactions of carbonyl compounds, dehydration and elimination reactions, and homo-dimerization reactions . Additionally, microbial fermentation has emerged as a promising alternative for the efficient biosynthesis of carotenoids .

Analyse Des Réactions Chimiques

Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include various derivatives of carotane, such as beta and gamma carotane derivatives .

Applications De Recherche Scientifique

Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- has a wide range of scientific research applications. In chemistry, it is used as a biomarker to identify previous water-based habitats due to its long preservation time in sediment and oil environments . In biology, carotane plays a role in photosynthesis and photoprotection in plants and algae . In medicine, carotenoids, including carotane, are studied for their antioxidant properties and potential health benefits, such as reducing the risk of chronic diseases . In the food industry, carotenoids are used as natural colorants and nutritional supplements .

Mécanisme D'action

Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- exerts its effects primarily through its antioxidant properties. It acts as a scavenger of lipophilic radicals within cell membranes, protecting cells from oxidative damage . Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- can also modulate the expression of specific genes via nuclear hormone receptors, such as the retinoic acid receptor and retinoid X receptor . These pathways are involved in various physiological processes, including vision, growth, and immune function .

Comparaison Avec Des Composés Similaires

Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- is similar to other carotenoids, such as beta-carotene, alpha-carotene, and lycopene. carotane is unique in that it is a degradation product of carotene and lacks the double bonds present in other carotenoids . This structural difference gives carotane distinct properties, such as a longer degradation time and different biological activities . Other similar compounds include beta-cryptoxanthin, lutein, and zeaxanthin, which also have antioxidant properties and are used in various applications .

Propriétés

Formule moléculaire |

C40H78 |

|---|---|

Poids moléculaire |

559 g/mol |

Nom IUPAC |

1,1,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,2,6-trimethylcyclohexyl)octadecyl]cyclohexane |

InChI |

InChI=1S/C40H78/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h31-38H,11-30H2,1-10H3 |

Clé InChI |

KINNMTBWIQCDPS-UHFFFAOYSA-N |

SMILES canonique |

CC1CCCC(C1CCC(C)CCCC(C)CCCCC(C)CCCC(C)CCC2C(CCCC2(C)C)C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.